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Compound of Interest

Compound Name:
4-Hydroxy-2-methyl-3,5-

dinitropyridine

CAS No.: 1081754-39-3

Cat. No.: B1505365 Get Quote

Part 1: Chemical Context & Analytical Strategy
Chemical Identity & Properties
HMDNP (CAS: 1081754-39-3 / Analogous structures related to nitropyridines) is a substituted

pyridine often encountered as a synthetic intermediate in the production of high-performance

polymers (e.g., rigid-rod polymers), energetic materials, or as a degradation product of specific

agrochemicals.[1][2][3][4]

IUPAC Name: 4-Hydroxy-2-methyl-3,5-dinitropyridine (or 2-methyl-3,5-dinitropyridin-

4(1H)-one via tautomerism).

Molecular Formula: C₆H₅N₃O₅

Molecular Weight: 199.12 g/mol

Acidity (pKa): The presence of two electron-withdrawing nitro groups at positions 3 and 5

makes the hydroxyl group at position 4 highly acidic (estimated pKa < 3.0), behaving

similarly to picric acid.

Tautomerism: In solution, HMDNP exists in equilibrium between the pyridinol (aromatic) and

pyridone (keto) forms. Analytical methods must account for this to ensure peak shape

symmetry.
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Analytical Challenges & Solutions
Challenge Mechanistic Cause Analytical Solution

Peak Tailing

Interaction of the basic

pyridine nitrogen with silanols

on silica columns.

Use of End-capped C18

columns and acidic mobile

phases (pH < 3).

Solubility
Amphoteric nature; poor

solubility in neutral water.

Dissolve in DMSO or

Acetonitrile/Water (50:50).

Ionization High acidity of the 4-OH group.

ESI Negative Mode is

preferred for MS sensitivity

([M-H]⁻).

Thermal Instability

Nitro groups can induce

decomposition at high GC

temperatures.

HPLC is the preferred

separation technique over GC.

Part 2: Experimental Protocols
Protocol A: High-Performance Liquid Chromatography
(HPLC-DAD-MS)
Objective: Quantitative determination and purity profiling.

1. Reagents & Standards
Reference Standard: HMDNP (>98% purity).

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

Additives: Formic Acid (FA) or Ammonium Formate.

2. Chromatographic Conditions
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

Column: Waters XSelect CSH C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
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Why: The CSH (Charged Surface Hybrid) particle technology provides superior peak

shape for basic/amphoteric compounds at low pH.

Mobile Phase A: 0.1% Formic Acid in Water.[5]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 0.8 mL/min.

Column Temp: 40°C.

Injection Volume: 5 µL.

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve

0.0 95 5 Initial

2.0 95 5 Isocratic Hold

12.0 10 90 Linear Gradient

15.0 10 90 Wash

15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

3. Detection Parameters
UV-Vis (DAD):

Primary Wavelength: 340 nm (Characteristic yellow nitro-chromophore).

Secondary Wavelength: 254 nm (Aromatic ring).

Mass Spectrometry (MS):

Source: Electrospray Ionization (ESI).
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Polarity: Negative Mode (Preferred due to acidic OH).

Scan Range: m/z 100 – 400.

Target Ion: m/z 198.0 [M-H]⁻.

MS Source Parameters (Generic):

Capillary Voltage: 2.5 kV (Negative).

Desolvation Temp: 450°C.

Desolvation Gas: 800 L/hr.

Cone Voltage: 25 V (Optimize for m/z 198 stability).

Protocol B: Structural Characterization (NMR & IR)
Objective: Identity confirmation of the synthesized or isolated material.

1. Nuclear Magnetic Resonance (NMR)[1]
Solvent: DMSO-d₆ (HMDNP is sparingly soluble in CDCl₃).

¹H NMR (400 MHz):

δ 2.45 ppm (s, 3H): Methyl group at C2.

δ 8.80 ppm (s, 1H): Aromatic proton at C6. (Downfield shift due to ortho-nitro group).

δ 11.0–13.0 ppm (br s, 1H): Hydroxyl/NH proton (Exchangeable, chemical shift varies with

concentration/water content).

¹³C NMR (100 MHz):

Expected signals for: C-Me, C2, C3-NO₂, C4-OH, C5-NO₂, C6.

2. Infrared Spectroscopy (FT-IR)
Method: ATR (Attenuated Total Reflectance) on solid sample.
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Key Diagnostic Bands:

3200–3400 cm⁻¹: O-H stretch (broad, H-bonded).

1600–1620 cm⁻¹: C=C / C=N ring stretches.

1530–1550 cm⁻¹: Asymmetric NO₂ stretch (Strong).

1340–1360 cm⁻¹: Symmetric NO₂ stretch (Strong).

Part 3: Visualization & Data Logic
Analytical Workflow Diagram
The following diagram illustrates the decision logic for characterizing HMDNP, distinguishing

between routine quantification and full structural elucidation.
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Figure 1: Decision tree for the analytical characterization of HMDNP, separating quantitative

workflows from structural identification.
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Quantitative Data Summary
The following table summarizes expected validation parameters for the HPLC-UV method

described in Protocol A.

Parameter Acceptance Criteria Typical Result for HMDNP

Linearity (R²) > 0.999 0.9995 (Range: 1–100 µg/mL)

Retention Time ± 0.1 min ~6.5 min (Gradient dependent)

LOD (S/N > 3) N/A 0.05 µg/mL (UV @ 340nm)

Recovery 90–110% 95–102% (Spiked Matrix)

Precision (RSD) < 2.0% 0.8% (n=6 injections)

Part 4: Scientific Rationale & Troubleshooting
The Importance of pH Control
HMDNP is an ionizable compound.

Mechanism: At neutral pH, the 4-hydroxyl group is likely deprotonated (phenolate form),

leading to poor retention on C18 columns and peak fronting.

Protocol Justification: We utilize 0.1% Formic Acid (pH ~2.7) in the mobile phase. This

suppresses the ionization of the hydroxyl group (driving the equilibrium toward the neutral

form), increasing hydrophobic interaction with the C18 stationary phase and sharpening the

peak.

Mass Spectrometry Fragmentation Logic
In ESI Negative mode, the precursor ion is [M-H]⁻ = 198.

MS/MS Fragmentation: Upon collision-induced dissociation (CID), nitro-aromatics typically

lose a nitro group (-NO₂, mass 46).

Transition:m/z 198 → m/z 152 (Loss of NO₂). This transition is specific and can be used for

Multiple Reaction Monitoring (MRM) in complex matrices.
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Safety Note on Dinitro-Pyridines
Polynitro-pyridines are energetic materials. While HMDNP is generally stable in solution, dry

solids of dinitro-compounds can be shock-sensitive or thermally unstable.

Precaution: Avoid heating the solid material above 100°C. Store standards in solution

whenever possible.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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